molecular formula C20H15N3OS B5836900 N-(6-methyl-2-pyridinyl)-2-(2-thienyl)-4-quinolinecarboxamide

N-(6-methyl-2-pyridinyl)-2-(2-thienyl)-4-quinolinecarboxamide

Cat. No. B5836900
M. Wt: 345.4 g/mol
InChI Key: QXVLZPGNIWJUPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-methyl-2-pyridinyl)-2-(2-thienyl)-4-quinolinecarboxamide, also known as MTIQ, is a synthetic compound that has gained attention due to its potential applications in scientific research. MTIQ belongs to the class of quinolinecarboxamide compounds and has been found to exhibit a range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of N-(6-methyl-2-pyridinyl)-2-(2-thienyl)-4-quinolinecarboxamide is not fully understood. However, it has been suggested that N-(6-methyl-2-pyridinyl)-2-(2-thienyl)-4-quinolinecarboxamide may act as an antioxidant and inhibit the production of reactive oxygen species (ROS) in cells. N-(6-methyl-2-pyridinyl)-2-(2-thienyl)-4-quinolinecarboxamide has also been found to inhibit the activity of certain enzymes, which may contribute to its anticancer properties.
Biochemical and Physiological Effects
N-(6-methyl-2-pyridinyl)-2-(2-thienyl)-4-quinolinecarboxamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to have antioxidant properties, which may protect cells from oxidative stress. N-(6-methyl-2-pyridinyl)-2-(2-thienyl)-4-quinolinecarboxamide has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, N-(6-methyl-2-pyridinyl)-2-(2-thienyl)-4-quinolinecarboxamide has been found to have neuroprotective properties, which may help to prevent the development of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-(6-methyl-2-pyridinyl)-2-(2-thienyl)-4-quinolinecarboxamide has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities. N-(6-methyl-2-pyridinyl)-2-(2-thienyl)-4-quinolinecarboxamide is also stable and has a long shelf life, which makes it ideal for use in experiments that require long-term storage. However, N-(6-methyl-2-pyridinyl)-2-(2-thienyl)-4-quinolinecarboxamide has some limitations for use in lab experiments. It is not water-soluble, which can make it difficult to work with in aqueous solutions. Additionally, N-(6-methyl-2-pyridinyl)-2-(2-thienyl)-4-quinolinecarboxamide has not been extensively studied in vivo, which means that its effects in living organisms are not well understood.

Future Directions

There are several future directions for research on N-(6-methyl-2-pyridinyl)-2-(2-thienyl)-4-quinolinecarboxamide. One area of research could focus on the development of new synthesis methods for N-(6-methyl-2-pyridinyl)-2-(2-thienyl)-4-quinolinecarboxamide that are more efficient and cost-effective. Another area of research could focus on the development of new applications for N-(6-methyl-2-pyridinyl)-2-(2-thienyl)-4-quinolinecarboxamide in scientific research. For example, N-(6-methyl-2-pyridinyl)-2-(2-thienyl)-4-quinolinecarboxamide could be used as a fluorescent probe for the detection of other metal ions in biological samples. Additionally, further research could be conducted to better understand the mechanism of action of N-(6-methyl-2-pyridinyl)-2-(2-thienyl)-4-quinolinecarboxamide and its effects in vivo.

Synthesis Methods

N-(6-methyl-2-pyridinyl)-2-(2-thienyl)-4-quinolinecarboxamide can be synthesized using a multistep process that involves the reaction of 2-aminonicotinic acid with thioacetic acid to form 2-(2-thienyl)nicotinic acid. The resulting compound is then condensed with 6-methyl-2-pyridinecarboxaldehyde to form the intermediate, which is further reacted with 2-chloro-4,5-dicyano-1,3-benzenediol to form N-(6-methyl-2-pyridinyl)-2-(2-thienyl)-4-quinolinecarboxamide.

Scientific Research Applications

N-(6-methyl-2-pyridinyl)-2-(2-thienyl)-4-quinolinecarboxamide has been found to exhibit a range of scientific research applications. It has been used as a fluorescent probe for the detection of zinc ions in biological samples. N-(6-methyl-2-pyridinyl)-2-(2-thienyl)-4-quinolinecarboxamide has also been found to have potential applications in cancer research, as it has been shown to inhibit the growth of cancer cells. Additionally, N-(6-methyl-2-pyridinyl)-2-(2-thienyl)-4-quinolinecarboxamide has been used in the study of neurodegenerative diseases, as it has been found to protect neurons from oxidative stress.

properties

IUPAC Name

N-(6-methylpyridin-2-yl)-2-thiophen-2-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3OS/c1-13-6-4-10-19(21-13)23-20(24)15-12-17(18-9-5-11-25-18)22-16-8-3-2-7-14(15)16/h2-12H,1H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXVLZPGNIWJUPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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